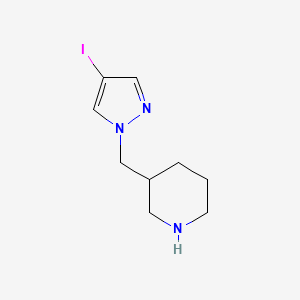3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
CAS No.:
Cat. No.: VC17995510
Molecular Formula: C9H14IN3
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14IN3 |
|---|---|
| Molecular Weight | 291.13 g/mol |
| IUPAC Name | 3-[(4-iodopyrazol-1-yl)methyl]piperidine |
| Standard InChI | InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h5,7-8,11H,1-4,6H2 |
| Standard InChI Key | TYWRCLOFKHQJSD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)CN2C=C(C=N2)I |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is C9H14IN3, with a molecular weight of 291.13 g/mol . The compound features:
-
A piperidine ring (a six-membered amine heterocycle) with a methyl group at the 3-position.
-
A 1H-pyrazole ring substituted with an iodine atom at the 4-position, connected via a methylene bridge to the piperidine.
Table 1: Key Structural and Computational Data
The iodine atom introduces significant steric and electronic effects, influencing reactivity and binding interactions in biological systems .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine typically involves multi-step reactions:
-
Formation of the Pyrazole Core: 4-Iodo-1H-pyrazole is synthesized via iodination of pyrazole derivatives using iodine monochloride (ICl) in the presence of a base.
-
Methylation and Coupling: The pyrazole nitrogen is alkylated with a chloromethyl-piperidine derivative under reflux conditions. For example, reacting 4-iodo-1H-pyrazole with 3-(chloromethyl)piperidine in dimethylformamide (DMF) using potassium carbonate as a base yields the target compound.
Key Reactions
-
Nucleophilic Substitution: The iodine atom can be displaced in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups.
-
Hydrogenation: The piperidine ring undergoes catalytic hydrogenation to modify stereochemistry or reduce unsaturated bonds .
Physicochemical Properties
Experimental data for this specific isomer remains scarce, but analogs provide approximate values:
Table 2: Physicochemical Properties of Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 4-((4-Iodo-1H-pyrazol-1-yl)methyl)piperidine | 114–118 | 492.8 (predicted) | Low in water |
| tert-Butyl piperidine carboxylate | Not reported | Not reported | Organic solvents |
The iodine substituent enhances molecular weight and polarizability, potentially improving binding affinity in protein-ligand interactions .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), which degrade disease-causing proteins. For instance, BET degraders like QCA570 use similar piperidine scaffolds to enhance binding to E3 ubiquitin ligases .
Material Science
Iodinated pyrazoles improve the thermal stability of polymers. Incorporating 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine into epoxy resins enhances flame retardancy.
Comparison with Structural Analogs
Table 3: Comparative Analysis of Piperidine-Pyrazole Derivatives
Positional isomerism influences metabolic stability and target selectivity. The 3-substituted derivative may exhibit improved blood-brain barrier penetration due to reduced steric hindrance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume